3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Derivatives of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and found to possess significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel derivatives and screened them for their antimicrobial activities, finding some to have good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antioxidant Activity
Studies have also focused on the antioxidant properties of these compounds. Yüksek et al. (2015) synthesized new derivatives and analyzed them for their in vitro antioxidant activities. These activities were compared with standard antioxidants, showing that some compounds exhibit notable antioxidant properties (Yüksek et al., 2015).
Anticonvulsant Agents
Some derivatives of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been evaluated for their anticonvulsant activity. Kane et al. (1990) found that a series of these compounds exhibited activity against various types of seizures in mice, indicating their potential as anticonvulsant agents (Kane et al., 1990).
Synthesis and Reactivity
The synthesis and reactivity of these compounds have been a significant area of study. Dovbnya et al. (2021) developed preparative methods for synthesizing new derivatives and studied their reactivity in alkylation reactions, contributing to the understanding of their chemical properties (Dovbnya et al., 2021).
Anticancer Activity
Research has also explored the anticancer potential of these compounds. A study by Kaczor et al. (2013) investigated a derivative characterized with anticancer activity, including molecular docking studies to understand its interaction with cancer-related biological targets (Kaczor et al., 2013).
Acetylcholinesterase Inhibition
Recent studies have explored the inhibitory effects of 1,2,4-triazole derivatives on acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Medetalibeyoğlu et al. (2022) synthesized novel Schiff bases containing 1,2,4-triazole structure and evaluated their enzyme inhibitory properties, finding significant inhibition (Medetalibeyoğlu et al., 2022).
Nanoparticle Synthesis
The compound has been used in the synthesis of nanoparticles with potential applications in various fields. Padma et al. (2015) synthesized silver nanoparticles using 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating their antimicrobial activity (Padma et al., 2015).
Solvent Effects on Acidity Constants
Studies like those by Azimi et al. (2008) have focused on understanding the acidity constants of derivatives in different solvent mixtures, providing insights into their chemical behavior and interactions (Azimi et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the egfr kinase domain atp binding site
Mode of Action
It is suggested that the compound may interact with its target site, potentially leading to changes in cellular processes
Biochemical Pathways
Given the potential interaction with the egfr kinase domain atp binding site, it is possible that the compound could influence pathways related to cell growth and proliferation
Result of Action
Based on the potential interaction with the egfr kinase domain atp binding site, it is possible that the compound could influence cell growth and proliferation
Safety and Hazards
Future Directions
Future research could focus on further elucidating the properties of 5-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its potential applications. Given its relation to NTO, it could potentially be used in the development of new high energy density materials that offer superior safety without compromising performance .
Properties
IUPAC Name |
3-benzyl-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIJZMNBPNLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-59-7 |
Source
|
Record name | 3-benzyl-1H-1,2,4-triazol-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.